molecular formula C10H11FOS B14055896 1-(5-Fluoro-2-(methylthio)phenyl)propan-2-one

1-(5-Fluoro-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14055896
M. Wt: 198.26 g/mol
InChI Key: VFMSNMSLVJPBHU-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11FOS It is a derivative of phenylpropanone, characterized by the presence of a fluorine atom and a methylthio group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-(methylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-(methylthio)benzaldehyde and acetone.

    Condensation Reaction: The key step involves a condensation reaction between 5-fluoro-2-(methylthio)benzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the desired product, this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated systems and advanced purification techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom and methylthio group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

1-(5-Fluoro-2-(methylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, and other proteins that interact with the compound.

    Pathways: Biochemical pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-fluoro-3-(methylthio)phenyl)propan-1-one
  • 2-Methyl-4’-(methylthio)-2-morpholinopropiophenone

Uniqueness

1-(5-Fluoro-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both a fluorine atom and a methylthio group, which impart distinct chemical and physical properties

Properties

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

1-(5-fluoro-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H11FOS/c1-7(12)5-8-6-9(11)3-4-10(8)13-2/h3-4,6H,5H2,1-2H3

InChI Key

VFMSNMSLVJPBHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)F)SC

Origin of Product

United States

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